ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a hydroxyl group, and a trimethylphenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the trimethylphenoxy group. This can be achieved through the reaction of 2,3,5-trimethylphenol with an appropriate halogenating agent to form the corresponding halide, followed by nucleophilic substitution with a piperazine derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride can be employed in the study of enzyme inhibitors or receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 4-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)piperazine-1-carboxylate
Ethyl 4-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)piperazine-1-carboxylate hydrochloride
Piperazine derivatives with similar substituents
Uniqueness: Ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4.ClH/c1-5-24-19(23)21-8-6-20(7-9-21)12-17(22)13-25-18-11-14(2)10-15(3)16(18)4;/h10-11,17,22H,5-9,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVAYDOVLDZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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